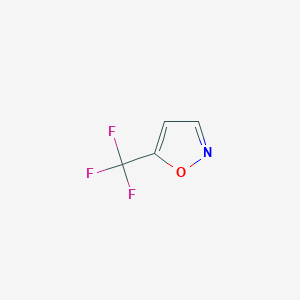
5-(Trifluorométhyl)isoxazole
Vue d'ensemble
Description
5-(Trifluoromethyl)isoxazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a trifluoromethyl group attached to an isoxazole ring, which makes it highly reactive and versatile.
Applications De Recherche Scientifique
Synthèse des isoxazoles polysubstitués
5-(Trifluorométhyl)isoxazole: sert de précurseur dans la synthèse des isoxazoles polysubstitués. Ce procédé implique une cyclisation dénitrogénante d'azides vinyliques avec de l'anhydride trifluoroacétique, facilitée par la présence de NEt3 . La méthode permet la synthèse facile de dérivés 5-(perfluoroalkyl)isoxazole structurellement divers, qui sont précieux dans diverses synthèses chimiques .
Blocs de construction pour les composés fluorés
Le composé est utilisé pour préparer une gamme de blocs de construction d'isoxazole trifluorométhylés par des réactions de cycloaddition. Ces blocs de construction sont essentiels pour introduire des substituants fluoro-organiques dans les molécules organiques, modifiant considérablement leurs propriétés chimiques et leur comportement . Ceci est particulièrement important dans le développement de matériaux biologiquement actifs où les substituants fluorés peuvent affecter la distribution des charges, la surface électrostatique et la solubilité .
Potentiel thérapeutique
Les isoxazoles fusionnés, y compris ceux dérivés du this compound, ont montré un potentiel thérapeutique en tant qu'agents anticancéreux, insecticides, antibactériens, antituberculeux, antifongiques, antibiotiques, antitumoraux et antiulcéreux . La polyvalence des isoxazoles en fait une cible précieuse pour la recherche et le développement pharmaceutiques.
Synthèse organique et réactivité
La réactivité du this compound en position 4 de l'isoxazole a été explorée pour la synthèse de divers composés organiques. Des conditions pour l'arylation C–H intermoléculaire, la lithiation et la capture d'électrophile, ainsi que l'alkoxylation, ont été identifiées, démontrant l'utilité du composé en synthèse organique .
Applications en chimie des matériaux
Dans le domaine de la chimie des matériaux, les dérivés du this compound peuvent conférer des avantages tels que des lacunes de bande réduites et des efficacités quantiques plus élevées dans les dispositifs OLED. L'introduction de substituants fluoro-organiques par l'intermédiaire de ces dérivés peut conduire à des propriétés matérielles améliorées .
Diversification structurelle
Le composé est également utilisé pour la diversification structurelle par des processus de cyclisation intramoléculaire ou de couplage croisé intermoléculaire. Cela permet la création de structures nouvelles avec des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux .
Safety and Hazards
Orientations Futures
Isoxazole, the core structure of 5-(Trifluoromethyl)isoxazole, is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Given its significance, there is a need to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is particularly imperative .
Mécanisme D'action
Target of Action
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Biochemical Pathways
Isoxazole derivatives have been reported to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Isoxazole derivatives have been reported to cause considerable apoptosis in cancer cells .
Action Environment
The synthesis of isoxazole derivatives has been reported to be influenced by various factors such as the rate of formation of the trifluoromethyl nitrile oxide .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBQTDHQONBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403564 | |
| Record name | 5-(Trifluoromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116584-43-1 | |
| Record name | 5-(Trifluoromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 5-(Trifluoromethyl)isoxazole derivatives in drug discovery?
A1: 5-(Trifluoromethyl)isoxazole derivatives have garnered significant interest in drug discovery, particularly as inhibitors of glycine transporter 1 (GlyT1) [, ]. Iclepertin (BI 425809), a prominent example, showcases this potential.
Q2: How is carbon-14 labeled Iclepertin synthesized, and what is its significance?
A2: Two main synthetic routes have been developed for carbon-14 labeled Iclepertin. One strategy involves using 2-fluorobenzoic acid, carboxyl-14C, as a starting material to synthesize the key intermediate (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid. This intermediate is then coupled with 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole to produce carbon-14 labeled Iclepertin. The alternative route utilizes carbon-14 labeled 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole, which is synthesized in six radioactive steps and then coupled to (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid []. Carbon-14 labeled Iclepertin is crucial for absorption, distribution, metabolism, and excretion (ADME) studies and other research necessary for drug development [].
Q3: What are the major metabolites of Iclepertin, and how are they synthesized?
A3: Two key metabolites of Iclepertin are BI 761036 and BI 758790. These metabolites can be synthesized using intermediates obtained during the synthesis of carbon-14 labeled Iclepertin []. BI 761036, formed through cytochrome P450 oxidation and amide hydrolysis of Iclepertin, can be labeled with carbon-13 and nitrogen-15 using two distinct synthetic routes involving either diethyl [13C3]malonate or [13C3]propargyl alcohol as starting materials [].
Q4: What novel synthetic approaches have been developed for 5-(trifluoromethyl)isoxazoles?
A4: Recent research has unveiled a general method for synthesizing 5-(trifluoromethyl)isoxazoles through the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine []. This versatile protocol is also applicable to the synthesis of perfluoroalkylated isoxazoles, broadening the scope of accessible 5-(perfluoroalkyl)isoxazole derivatives [].
Q5: Beyond pharmaceuticals, what other applications utilize 5-(trifluoromethyl)isoxazole derivatives?
A5: The unique properties of 5-(trifluoromethyl)isoxazole derivatives extend their utility beyond pharmaceuticals. They find application in insecticide, miticide, nematicide, molluscicide, disinfectant, and bactericide compositions [, ]. Notably, compounds like 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide and (Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzoic acid amide have demonstrated efficacy in these areas [, ].
Q6: What are the potential benefits of incorporating stable isotopes like carbon-13 and nitrogen-15 into 5-(Trifluoromethyl)isoxazole derivatives?
A6: The incorporation of stable isotopes, like carbon-13 and nitrogen-15, is essential for generating internal standards used in bioanalytical studies []. These labeled compounds allow for accurate quantification of drug and metabolite concentrations in biological samples, contributing to a deeper understanding of their pharmacokinetic profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



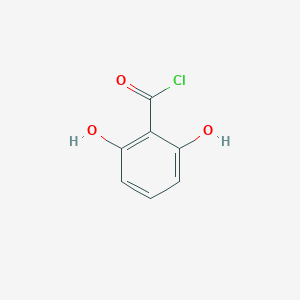
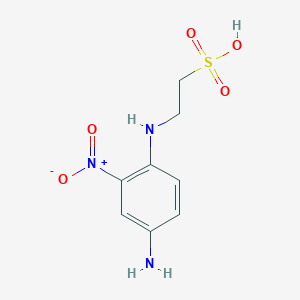
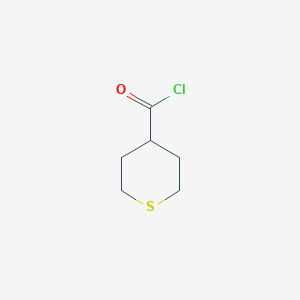

![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
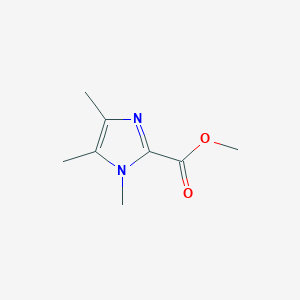

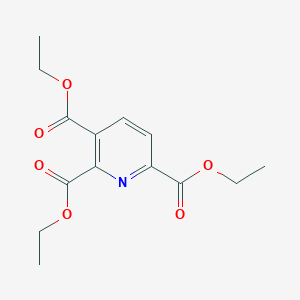
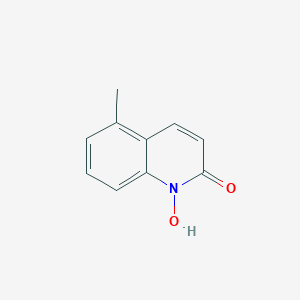
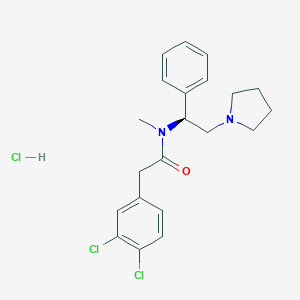



![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)